PTX3 protein

Peripheral Arterial Disease Cardiovascular Biomarkers Inflammation

Pentraxin 3 (PTX3), also known as TSG-14, is a member of the long pentraxin subfamily of acute-phase proteins, structurally and functionally distinct from the classical short pentraxins C-reactive protein (CRP) and serum amyloid P (SAP). Unlike CRP, which is primarily synthesized in the liver in response to IL-6, PTX3 is rapidly produced locally at sites of inflammation by diverse cell types including mononuclear phagocytes, dendritic cells, fibroblasts, and endothelial cells upon stimulation with primary inflammatory signals such as TLR agonists, TNF-α, and IL-1β.

Molecular Formula C11H11NO6
Molecular Weight 0
CAS No. 148591-49-5
Cat. No. B1176979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTX3 protein
CAS148591-49-5
SynonymsPTX3 protein
Molecular FormulaC11H11NO6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTX3 Protein (CAS 148591-49-5) Procurement Guide: Biomarker Performance and Assay Specifications


Pentraxin 3 (PTX3), also known as TSG-14, is a member of the long pentraxin subfamily of acute-phase proteins, structurally and functionally distinct from the classical short pentraxins C-reactive protein (CRP) and serum amyloid P (SAP) [1]. Unlike CRP, which is primarily synthesized in the liver in response to IL-6, PTX3 is rapidly produced locally at sites of inflammation by diverse cell types including mononuclear phagocytes, dendritic cells, fibroblasts, and endothelial cells upon stimulation with primary inflammatory signals such as TLR agonists, TNF-α, and IL-1β [2]. Circulating PTX3 levels in healthy humans are typically below 2 ng/mL, but can rise dramatically to 200–800 ng/mL within 6–8 hours of an inflammatory insult, correlating with disease severity and outcomes across infectious, cardiovascular, and inflammatory conditions [3].

Why PTX3 Cannot Be Substituted with CRP or Other Inflammatory Biomarkers in Clinical Research


The assumption that PTX3 and CRP are functionally interchangeable inflammatory biomarkers is a critical error in both clinical research design and diagnostic assay procurement. Unlike CRP and SAP, PTX3 is a long pentraxin with a unique N-terminal domain that mediates distinct ligand-binding and biological functions unrelated to short pentraxins [1]. Critically, PTX3 is synthesized locally within inflamed tissues (e.g., vascular endothelium, myocardium, lung epithelium) rather than exclusively in the liver, meaning that circulating PTX3 levels reflect local tissue inflammation with greater fidelity than CRP [2]. Furthermore, PTX3 exhibits minimal cross-reactivity with CRP and SAP in immunoassays, confirming that assays targeting PTX3 measure a distinct analyte not confounded by short pentraxin levels . Substituting PTX3 with CRP or other inflammatory markers would result in the loss of tissue-specific, prognostic information and potentially lead to misinterpretation of disease mechanisms, particularly in cardiovascular and infectious disease studies where PTX3 has demonstrated superior predictive power.

Quantitative Differentiation of PTX3 Protein: Head-to-Head Performance Against Clinical Biomarker Comparators


PTX3 Outperforms hs-CRP and SAP as a Prognostic Marker for Peripheral Arterial Disease Severity

In a clinical study of 12 patients with peripheral arterial disease (PAD) undergoing surgical intervention, serum PTX3 levels demonstrated a statistically significant positive correlation with clinical severity as measured by Rutherford classification (p = 0.019), whereas hs-CRP and SAP showed no significant correlation with PAD severity [1]. The authors concluded that PTX3 might be a better marker of PAD than hs-CRP and SAP [1].

Peripheral Arterial Disease Cardiovascular Biomarkers Inflammation

PTX3 Demonstrates 93.3% Sensitivity for Diagnosing Pediatric Lower Respiratory Tract Infections

In a study of 60 pediatric patients with lower respiratory tract infections (LRTIs), PTX3 measurement demonstrated a diagnostic sensitivity of 93.3% and specificity of 70% at a cut-off value of 8.84, with an area under the ROC curve (AUC) of 90.7% [1]. This high diagnostic accuracy supports the use of PTX3 as a reliable clinical marker for LRTI severity and prognosis in children [1].

Pediatric Infectious Disease Lower Respiratory Tract Infection Diagnostic Biomarker

High-Sensitivity PTX3 ELISA Achieves 0.1 ng/mL Detection Limit with Zero Cross-Reactivity to CRP and SAP

An in-house ELISA assay for PTX3 was developed using murine monoclonal antibody MNB4 for capture and biotinylated rabbit antiserum for detection, achieving a detection limit of 100 pg/mL (0.1 ng/mL) with inter-assay variability ranging from 8 to 10% . Critically, no cross-reaction of the antibody pair with human CRP or serum amyloid P (SAP) component protein was observed . This detection sensitivity is substantially greater than early commercially available kits, which typically had higher detection limits [1].

Immunoassay Development Biomarker Quantification Analytical Validation

PTX3 Promotes Fibrocyte Differentiation Whereas CRP and SAP Do Not

In vitro studies comparing the effects of pentraxin family members on fibrocyte differentiation demonstrated that PTX3 promotes both human and murine fibrocyte differentiation, whereas CRP and SAP do not [1]. This functional difference is dependent on the FcγRI receptor for PTX3, and interestingly, the fibrocyte-inhibitory activity of SAP is dominant over the pro-differentiation effect of PTX3 in competition assays [1].

Fibrosis Innate Immunity Cell Differentiation

PTX3 Recombinant Protein from HEK293 Cells Demonstrates >90% Purity and Endotoxin Levels <0.1 EU/µg

Commercially available recombinant human PTX3 protein expressed in HEK293 cells (the native mammalian expression system) is offered with documented purity >90% by SDS-PAGE and endotoxin levels <0.1 EU/µg, as measured by LAL assay [1]. The protein is supplied as a lyophilized powder containing phosphate buffered saline, and reconstituted protein solution remains stable at 4°C for up to one week, or at -20°C for three months when stored appropriately [1][2].

Recombinant Protein Quality Control Mammalian Expression

Optimal Application Scenarios for PTX3 Protein in Clinical Research and Biomarker Development


Prognostic Biomarker Studies in Cardiovascular Disease

Given its demonstrated superior correlation with peripheral arterial disease severity (p=0.019) compared to hs-CRP and SAP [1], and its rapid local induction in vascular tissues [2], PTX3 is the preferred biomarker for studies investigating vascular inflammation and cardiovascular risk stratification. Researchers should incorporate PTX3 measurement in cohorts where tissue-specific inflammatory burden (e.g., atherosclerotic plaque, myocardial injury) is the primary endpoint.

Early Diagnosis of Secondary Infections in Hospitalized Patients

PTX3 plasma levels at hospital admission have been shown to outperform CRP and procalcitonin (PCT) in precision and predictive power for identifying co-infections in COVID-19 patients [3]. The rapid kinetics of PTX3 induction (peaking 6–8 hours post-insult) [4] make it particularly suitable for early detection of bacterial or fungal superinfections in critically ill or immunocompromised patient populations.

Pediatric Respiratory Infection Severity Assessment

PTX3 demonstrates high diagnostic sensitivity (93.3%) and AUC (90.7%) for lower respiratory tract infections in children [5]. This quantitative performance supports the use of PTX3 as a reliable adjunct to clinical scoring systems (e.g., PRESS score) for risk stratification and monitoring of disease progression in pediatric respiratory medicine.

In Vitro Fibrosis and Innate Immunity Research

Unlike CRP and SAP, PTX3 uniquely promotes fibrocyte differentiation in vitro via FcγRI-dependent signaling [6]. This functional specificity makes PTX3 an essential reagent for studies investigating the role of fibrocytes in wound healing, fibrosis, and chronic inflammatory diseases. Researchers should procure recombinant PTX3 protein expressed in mammalian systems (HEK293) to ensure proper glycosylation and biological activity [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

70 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTX3 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.